molecular formula C11H13ClO3S B2619178 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride CAS No. 2287279-81-4

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride

Cat. No.: B2619178
CAS No.: 2287279-81-4
M. Wt: 260.73
InChI Key: AUYZABLHRWXAHI-XYPYZODXSA-N
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Description

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol This compound is characterized by a cyclobutane ring substituted with a benzyloxy group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane-1-sulfonyl chloride with benzyl alcohol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the benzyloxy group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The benzyloxy group can be oxidized under appropriate conditions, resulting in the formation of benzaldehyde or benzoic acid derivatives .

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is unique due to the presence of both the benzyloxy and sulfonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

3-phenylmethoxycyclobutane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)11-6-10(7-11)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYZABLHRWXAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303510-64-6
Record name 3-(benzyloxy)cyclobutane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

POCl3 (0.34 mL, 3.558 mmol) was added to a cooled solution of potassium 3-(benzyloxy)cyclobutane-1-sulfonate (0.5 g, 1.779 mmol) in dry DCM (10 mL) at 0° C. This was followed by the slow addition of diisopropyl ethyl amine (0.65 mL, 3.558 mmol) and stirred the resulting reaction mixture at 0° C. for 2 hours. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mixture was extracted with DCM. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (8% ethyl acetate in hexane) afforded 0.15 g of the product (38% yield).
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Name
potassium 3-(benzyloxy)cyclobutane-1-sulfonate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
38%

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